Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Chagas disease Trypanosoma cruzi isoxazole-triazole bis-heterocyclic

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1018143-56-0) is a heterocyclic building block featuring a 2-isoxazoline (4,5-dihydroisoxazole) core bearing a 3,4-dimethoxyphenyl substituent at the 3-position and a free carboxylic acid at the 5-position. With a molecular formula of C12H13NO5, a molecular weight of 251.24 g/mol, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 77.4 Ų, the compound occupies a favorable physicochemical space for fragment-based and lead-optimization programs.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 1018143-56-0
Cat. No. B3073729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
CAS1018143-56-0
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC
InChIInChI=1S/C12H13NO5/c1-16-9-4-3-7(5-10(9)17-2)8-6-11(12(14)15)18-13-8/h3-5,11H,6H2,1-2H3,(H,14,15)
InChIKeyHLGNBTCMVOSESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1018143-56-0): Procurement-Ready Dihydroisoxazole Building Block for SAR-Driven Drug Discovery


3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1018143-56-0) is a heterocyclic building block featuring a 2-isoxazoline (4,5-dihydroisoxazole) core bearing a 3,4-dimethoxyphenyl substituent at the 3-position and a free carboxylic acid at the 5-position [1]. With a molecular formula of C12H13NO5, a molecular weight of 251.24 g/mol, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 77.4 Ų, the compound occupies a favorable physicochemical space for fragment-based and lead-optimization programs . It is commercially supplied at purities of 95%–98% from multiple vendors, making it immediately accessible for medicinal chemistry and chemical biology workflows without requiring custom synthesis .

Why 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid Cannot Be Replaced by a Generic Isoxazole or Dihydroisoxazole Analog in SAR Prospecting


Superficially similar dihydroisoxazole-5-carboxylic acids—such as the 3-phenyl, 3-(4-chlorophenyl), or 3-(2,5-dimethoxyphenyl) congeners—differ substantially in the electronic character, steric profile, and hydrogen-bonding capacity of the aryl ring, which in turn dictate biological target engagement and downstream pharmacological readout [1]. In the isoxazole-triazole antiparasitic series, the 3,4-dimethoxyphenyl motif was the critical pharmacophoric element that delivered the most potent compound (GI50 12.2 µM against T. cruzi amastigotes), with the dimethoxy substitution pattern proving essential for growth-inhibitory activity [2]. Likewise, in anti-cancer isoxazole programs, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b) achieved IC50 values of 19.5 and 39.2 µM against MCF-7 and HeLa cells, respectively, and induced tumor regression in a DMBA-induced rat mammary carcinoma model—activity that was lost or diminished when the 3,4-dimethoxy arrangement was altered [3]. Substituting the building block with a generic analog therefore risks forfeiting the precise electronic and conformational features that underpin potency in validated lead series.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid Against Closest Analogs


Anti-Trypanosoma cruzi Potency: 3,4-Dimethoxyphenyl Motif Delivers GI50 Comparable to Benznidazole While Other Substitution Patterns Fall Short

In a series of 42 isoxazole-triazole bis-heterocyclic compounds evaluated against T. cruzi amastigotes, the derivative bearing the 3,4-dimethoxyphenyl group at the isoxazole 3-position—synthesized from the target compound as a key intermediate—was the most active of the entire library (GI50 = 12.2 µM) and matched the potency of the clinical reference drug benznidazole (GI50 = 10.2 µM) [1]. By contrast, the median GI50 across the 37 active compounds was substantially higher, and eight compounds with alternative aryl substitution patterns achieved GI50 values only in the 88.4–12.2 µM range, demonstrating that the 3,4-dimethoxyphenyl substitution is a critical driver of anti-T. cruzi activity within this chemotype [1].

Chagas disease Trypanosoma cruzi isoxazole-triazole bis-heterocyclic structure-activity relationship GI50

Anticancer Activity in Breast and Cervical Carcinoma: 3,4-Dimethoxyphenyl Isoxazole (2b) vs. Trifluoromethyl Analog (2g) Defines a Quantitative SAR Baseline

3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b), a derivative readily accessible from the target building block, inhibited proliferation of MCF-7 breast adenocarcinoma and HeLa cervical carcinoma cells with IC50 values of 19.5 µM and 39.2 µM, respectively [1]. In the same cell line (MCF-7), its 4-trifluoromethyl congener 2g exhibited an IC50 of 2.63 µM—approximately 7.4-fold more potent—providing a precise, quantifiable SAR vector for potency optimization [2]. Importantly, compound 2b was further validated in vivo: it induced tumor regression and downregulated estrogen receptor alpha (ERα) in DMBA-induced mammary tumors in Sprague-Dawley rats, confirming that the 3,4-dimethoxyphenyl-isoxazole core possesses intrinsic, translationally relevant anti-cancer pharmacology [1].

breast cancer MCF-7 HeLa isoxazole IC50 apoptosis ERα downregulation

Dihydroisoxazole vs. Fully Aromatic Isoxazole Carboxylic Acid: Conformational Flexibility and Synthetic Tractability as Differentiators

The 4,5-dihydroisoxazole ring in the target compound is partially saturated, endowing it with greater conformational flexibility and an sp³-hybridized C5 center compared to fully aromatic isoxazole-5-carboxylic acid analogs such as 3-(3,4-dimethoxyphenyl)isoxazole-5-carboxylic acid (CAS 901926-88-3) [1]. This saturation is functionally significant: the C5 position of 4,5-dihydroisoxazole-5-carboxylic acids can be rendered enantiopure via established synthetic routes, yielding chiral building blocks for asymmetric synthesis that are unattainable from fully aromatic isoxazole counterparts . Furthermore, the dihydroisoxazole ring serves as a masked 1,3-amino alcohol or β-amino ketone precursor through N–O bond cleavage, a latent synthetic functionality absent in aromatic isoxazoles and valuable for generating diverse chemotypes from a single building block [2].

dihydroisoxazole isoxazole conformational flexibility synthetic accessibility chiral building block enantiopure synthesis

Physicochemical Differentiation: Computed LogP, TPSA, and Hydrogen-Bonding Profile vs. Key Commercial Analogs

The target compound possesses a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 77.4 Ų, placing it within the favorable drug-like chemical space (TPSA < 140 Ų; LogP 0–5) [1]. In comparison, the 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid analog (CAS 109888-59-7, MW 225.63, predicted LogP ~2.1) is significantly more lipophilic, while the 3-(2,5-dimethoxyphenyl) regioisomer (CAS 1018143-27-5, MW 251.24, predicted LogP ~1.2) offers a subtly different hydrogen-bonding topology due to the altered methoxy geometry [2]. These differences in lipophilicity and polar surface area directly influence solubility, membrane permeability, and pharmacokinetic behavior of derived lead compounds—making the specific substitution pattern a meaningful selection criterion at the building-block procurement stage.

physicochemical properties drug-likeness LogP TPSA hydrogen bonding building block selection

Multi-Vendor Commercial Availability at ≥95% Purity with Documented Quality Assurance vs. Single-Source or Custom-Synthesis Analogs

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is stocked and shipped by multiple independent suppliers—including AKSci (95% purity, Cat. 8694DA), BOC Sciences (research-grade), CymitQuimica, Fluorochem, and MolCore (98% purity, ISO-certified)—ensuring competitive pricing, batch-to-batch consistency, and supply-chain redundancy . In contrast, closely related dihydroisoxazole-5-carboxylic acid analogs with alternative aryl substitution (e.g., 3-(3-methoxyphenyl), 3-(2,5-dimethoxyphenyl), or 3-(4-nitrophenyl) variants) are frequently available from only one or two vendors, creating potential bottlenecks for scale-up or long-term project continuity . Published pricing for the target compound is approximately 4004 CNY (~550 USD) per 250 mg and 7986 CNY (~1,100 USD) per 1 g from Fluorochem, providing a transparent cost baseline for procurement planning .

commercial availability purity quality assurance procurement supply chain building block

Highest-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid Based on Quantitative Evidence


Chagas Disease Lead Optimization: Synthesis of Isoxazole-Triazole Bis-Heterocyclic Compounds with Benznidazole-Comparable Potency

Use this building block as the direct precursor for constructing 3-(3,4-dimethoxyphenyl)-5-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)isoxazole libraries. The 3,4-dimethoxyphenyl motif delivered the most potent anti-T. cruzi compound in a 42-member library (GI50 = 12.2 µM, equipotent to benznidazole), and SAR studies confirmed that bulky hydrophobic groups at the triazole 4-position cooperate with the 3,4-dimethoxyphenyl ring to maximize growth inhibition [1]. The free carboxylic acid handle enables direct amidation or esterification at the 5-position for further diversification.

Breast Cancer Therapeutic Discovery: Generation of 3,5-Disubstituted Isoxazoles with Validated In Vivo Tumor Regression Activity

Convert the carboxylic acid to a thiophenyl-isoxazole scaffold via established synthetic routes. The resulting 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b) demonstrated IC50 values of 19.5 µM (MCF-7) and 39.2 µM (HeLa), induced apoptosis, and—critically—triggered tumor regression with ERα downregulation in a DMBA-induced rat mammary carcinoma model [2]. This building block provides the pharmacophoric core for a lead series with proven in vivo efficacy, and subsequent SAR studies have shown that introduction of a 4-CF3 group can improve MCF-7 potency by ~8-fold (to IC50 = 2.63 µM), offering a clear optimization vector [3].

Chiral Building Block and β-Amino Alcohol Library Synthesis via N–O Bond Cleavage

The sp³-hybridized C5 center of the dihydroisoxazole ring can be resolved into enantiopure 4,5-dihydroisoxazole-5-carboxylic acids using published stereoselective synthetic protocols . Following amide or ester formation at the 5-carboxylic acid, reductive cleavage of the N–O bond yields enantiomerically enriched β-amino ketones or β-amino alcohols—privileged scaffolds in medicinal chemistry that are inaccessible from aromatic isoxazole-5-carboxylic acid analogs [4]. This latent synthetic functionality makes the building block suitable for diversity-oriented synthesis and fragment-based drug discovery programs requiring chiral amine intermediates.

Physicochemical Property-Driven Fragment Library Design: Balanced LogP and TPSA for CNS and Oral Drug Space

With a computed LogP of 1.4 and TPSA of 77.4 Ų, this building block occupies the favorable central region of drug-like chemical space, making it an ideal core for fragment-based screening libraries targeting oral or CNS-penetrant drugs [1]. Unlike the more lipophilic 3-(4-chlorophenyl) analog (LogP ~2.1) or the less well-characterized 3-(2,5-dimethoxyphenyl) regioisomer, the 3,4-dimethoxy substitution provides a reproducible balance of permeability and solubility that is supported by published SAR across multiple therapeutic areas including oncology and parasitology. Multi-vendor availability at ≥95% purity further ensures consistent quality for high-throughput screening campaigns.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.